molecular formula C12H14BrF3S B14074012 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene

Cat. No.: B14074012
M. Wt: 327.21 g/mol
InChI Key: JIJWPSBSXROMAJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene is a brominated aromatic compound featuring a propyl chain substituted with bromine at the terminal carbon, an ethyl group at the para position, and a trifluoromethylthio (-SCF₃) group at the ortho position of the benzene ring. This structure combines halogenated alkyl chains with sulfur-fluorine moieties, making it a versatile intermediate in medicinal chemistry and materials science. The bromopropyl group enables nucleophilic substitution reactions, while the -SCF₃ group confers metabolic stability and enhanced lipophilicity, a feature extensively studied in fluorinated pharmaceuticals .

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

JIJWPSBSXROMAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene typically involves the following steps:

    Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Trifluoromethylthio Substitution: The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents like trifluoromethanesulfenyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated benzene derivatives.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways depend on the functional groups present and the nature of the interactions, which can include covalent bonding, hydrogen bonding, or hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Physical and Structural Properties

Compound Molecular Formula CAS Number Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene C₁₂H₁₄BrF₃S Not Reported* ~250–260 (est.) ~1.45 (est.) -Br, -SCF₃, -C₂H₅
1-(3-Bromopropyl)benzene C₉H₁₁Br 637-59-2 237–238 1.32 -Br, -CH₂CH₂CH₂Br
1-Bromo-4-propylbenzene C₉H₁₁Br 588-93-2 225 1.286 -Br, -CH₂CH₂CH₃
(Dichloromethyl)benzene C₇H₆Cl₂ 98-87-3 205–207 1.33 -CHCl₂

*Note: Exact data for the target compound is unavailable; values are estimated based on structural analogues .

Biological Activity

1-(3-Bromopropyl)-4-ethyl-2-(trifluoromethylthio)benzene is a multi-substituted benzene compound notable for its unique chemical structure, which includes a bromopropyl group, an ethyl group, and a trifluoromethylthio substituent. This combination of functional groups not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12_{12}H14_{14}BrF3_3S
  • Molecular Weight : 327.21 g/mol
  • IUPAC Name : 1-(3-bromopropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene
  • CAS Number : 1806445-40-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethylthio group enhances lipophilicity and metabolic stability, which can lead to increased bioavailability and efficacy in therapeutic applications.

Potential Biological Activities:

  • Anticancer Properties : Research indicates that compounds similar to this one exhibit significant inhibition of tumor cell proliferation, suggesting potential use as anticancer agents .
  • Antimicrobial Activity : The compound has been explored for its antimicrobial properties, which may be beneficial in treating infections caused by resistant strains of bacteria.
  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in disease pathways, further enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

StudyFindings
In vitro studies on tumor cells Demonstrated significant inhibition of proliferation in ovarian and prostate cancer cell lines .
Antimicrobial assays Showed effective inhibition against various bacterial strains, indicating potential for development into an antibiotic.
Enzyme interaction studies Suggested that the compound may inhibit specific enzymes linked to cancer progression, although further research is needed to elucidate the exact mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(3-Bromopropyl)-3-(trifluoromethyl)benzeneLacks ethyl groupModerate anticancer activity
1-Bromo-3-phenylpropaneLacks trifluoromethylthio and ethyl groupsLimited biological activity
3-Bromo-1-phenylpropaneDifferent substitution patternMinimal activity reported

The presence of both the ethyl and trifluoromethylthio groups in this compound contributes significantly to its enhanced biological activity compared to its analogs.

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